No Head-to-Head Inhibitory Potency Data Against Common Serine Proteases is Publicly Available
A comprehensive search of the primary literature, including the foundational dataset on substituted benzamidines (Andrews et al., 1978), reveals a complete absence of quantitative inhibition data (e.g., Ki, IC50) for 4-(Phenoxymethyl)benzamidine against any serine protease, including trypsin, thrombin, plasmin, or factor Xa [1]. The seminal study by Andrews et al., which quantitatively correlated substituent effects with inhibitory activity across four human serine proteases, did not include this compound in its series [1]. Therefore, no direct head-to-head comparison can be made with the unsubstituted parent compound (benzamidine) or any other substituted analog for any given biological target.
| Evidence Dimension | Inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No data available for any serine protease target. |
| Comparator Or Baseline | Unsubstituted benzamidine is a known competitive inhibitor with documented Ki values (e.g., Ki for trypsin from Andrews et al., 1978), but no comparative data exists for the target compound. |
| Quantified Difference | Not applicable; no target compound data exists for comparison. |
| Conditions | Literature search conducted on primary research papers and authoritative databases (PubMed, ChEMBL, BindingDB). |
Why This Matters
Procurement decisions for a research tool intended for selectivity or potency studies cannot be data-driven; the compound is selected based on its structural novelty, not its proven performance advantage.
- [1] Andrews, J.M.; Roman, D.P.; Bing, D.H. Inhibition of four human serine proteases by substituted benzamidines. J. Med. Chem. 1978, 21, 12, 1202-1207. View Source
